Cas no 1989672-31-2 (2-Phenyl-1,3-thiazol-4-amine dihydrochloride)
2-Phenyl-1,3-thiazol-4-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-phenyl-1,3-thiazol-4-amine dihydrochloride
- 2-Phenyl-1,3-thiazol-4-amine dihydrochloride
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- Inchi: 1S/C9H8N2S.2ClH/c10-8-6-12-9(11-8)7-4-2-1-3-5-7;;/h1-6H,10H2;2*1H
- InChI Key: AJDVNNGYSOEORJ-UHFFFAOYSA-N
- SMILES: Cl.Cl.S1C=C(N)N=C1C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 146
- Topological Polar Surface Area: 67.2
2-Phenyl-1,3-thiazol-4-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A860926-1g |
2-Phenyl-1,3-thiazol-4-amine dihydrochloride |
1989672-31-2 | 95% | 1g |
$522.0 | 2024-04-22 | |
| Enamine | EN300-265944-0.05g |
2-phenyl-1,3-thiazol-4-amine dihydrochloride |
1989672-31-2 | 95.0% | 0.05g |
$106.0 | 2025-03-20 | |
| Enamine | EN300-265944-0.1g |
2-phenyl-1,3-thiazol-4-amine dihydrochloride |
1989672-31-2 | 95.0% | 0.1g |
$158.0 | 2025-03-20 | |
| Enamine | EN300-265944-0.25g |
2-phenyl-1,3-thiazol-4-amine dihydrochloride |
1989672-31-2 | 95.0% | 0.25g |
$228.0 | 2025-03-20 | |
| Enamine | EN300-265944-0.5g |
2-phenyl-1,3-thiazol-4-amine dihydrochloride |
1989672-31-2 | 95.0% | 0.5g |
$433.0 | 2025-03-20 | |
| Enamine | EN300-265944-1.0g |
2-phenyl-1,3-thiazol-4-amine dihydrochloride |
1989672-31-2 | 95.0% | 1.0g |
$557.0 | 2025-03-20 | |
| Enamine | EN300-265944-2.5g |
2-phenyl-1,3-thiazol-4-amine dihydrochloride |
1989672-31-2 | 95.0% | 2.5g |
$1089.0 | 2025-03-20 | |
| Enamine | EN300-265944-5.0g |
2-phenyl-1,3-thiazol-4-amine dihydrochloride |
1989672-31-2 | 95.0% | 5.0g |
$1614.0 | 2025-03-20 | |
| Enamine | EN300-265944-10.0g |
2-phenyl-1,3-thiazol-4-amine dihydrochloride |
1989672-31-2 | 95.0% | 10.0g |
$2393.0 | 2025-03-20 | |
| 1PlusChem | 1P01C6XM-50mg |
2-phenyl-1,3-thiazol-4-amine dihydrochloride |
1989672-31-2 | 91% | 50mg |
$244.00 | 2023-12-19 |
2-Phenyl-1,3-thiazol-4-amine dihydrochloride Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2-Phenyl-1,3-thiazol-4-amine dihydrochloride
Research Update on 2-Phenyl-1,3-thiazol-4-amine Dihydrochloride (CAS: 1989672-31-2) in Chemical Biology and Pharmaceutical Applications
2-Phenyl-1,3-thiazol-4-amine dihydrochloride (CAS: 1989672-31-2) is a chemically synthesized small molecule that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its thiazole core and phenyl substitution, has been explored for its bioactive properties, including kinase inhibition and antimicrobial activity. Recent studies have further elucidated its mechanism of action and potential therapeutic uses, making it a promising candidate for further development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2-Phenyl-1,3-thiazol-4-amine dihydrochloride as a selective inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The study demonstrated that this compound exhibits nanomolar affinity for CDK2 and CDK4, with minimal off-target effects. Structural analysis revealed that the thiazole ring forms key hydrogen bonds with the kinase active site, while the phenyl group enhances binding affinity through hydrophobic interactions. These findings suggest its potential as a scaffold for developing targeted cancer therapies.
Another notable application of 2-Phenyl-1,3-thiazol-4-amine dihydrochloride was highlighted in a 2024 ACS Infectious Diseases publication, where it was evaluated for its antibacterial properties against multidrug-resistant Staphylococcus aureus (MRSA). The compound exhibited potent bactericidal activity by disrupting bacterial membrane integrity and inhibiting biofilm formation. Importantly, it showed synergistic effects with conventional antibiotics, such as vancomycin, suggesting its utility in combination therapies to combat antibiotic resistance.
Beyond its therapeutic potential, this compound has also been employed as a building block in medicinal chemistry. A recent Organic Letters study (2023) described its use in the synthesis of novel heterocyclic derivatives with enhanced pharmacokinetic properties. The dihydrochloride salt form (CAS: 1989672-31-2) was found to improve solubility and stability, facilitating its use in high-throughput screening assays.
In conclusion, 2-Phenyl-1,3-thiazol-4-amine dihydrochloride represents a versatile and pharmacologically active molecule with broad applications in oncology, infectious disease, and drug design. Ongoing research aims to optimize its selectivity and efficacy, with several derivatives currently in preclinical development. Its unique chemical properties and biological activities position it as a valuable tool for both academic and industrial research in the chemical biology and pharmaceutical sectors.
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